molecular formula C14H9N3O6S B2698358 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrofuran-2-carboxamide CAS No. 892857-13-5

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrofuran-2-carboxamide

Cat. No.: B2698358
CAS No.: 892857-13-5
M. Wt: 347.3
InChI Key: CHWWTKZTGOUXGX-UHFFFAOYSA-N
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Description

This compound features a tricyclic core system (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³⁷]) fused with a 5-nitrofuran-2-carboxamide substituent. The tricyclic scaffold combines oxygen, sulfur, and nitrogen heteroatoms, creating a rigid framework that may influence electronic properties and molecular interactions. The 5-nitrofuran moiety is notable for its electron-withdrawing nitro group, which could enhance reactivity or binding affinity in biological systems, as seen in antimicrobial agents like nitrofurantoin .

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O6S/c18-13(8-1-2-12(23-8)17(19)20)16-14-15-7-5-9-10(6-11(7)24-14)22-4-3-21-9/h1-2,5-6H,3-4H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWWTKZTGOUXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrofuran-2-carboxamide typically involves a multistep process. One common approach starts with the preparation of the benzothiazole intermediate, which is then fused with a dioxin ring. The nitrofuran moiety is introduced in the final steps of the synthesis. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the benzothiazole ring .

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analysis Tools

Crystallographic programs like SHELX , WinGX , and SIR97 are critical for resolving the 3D conformations of these compounds. For example, SHELXL refinements could reveal bond-length distortions caused by the nitro group in the target compound, impacting its electronic properties .

Biological Activity

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-5-nitrofuran-2-carboxamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a tricyclic framework integrated with dioxane and thiazole moieties, contributing to its biological interactions. Its molecular formula is C18H16N4O5SC_{18}H_{16}N_{4}O_{5}S, with a molecular weight of approximately 372.4 g/mol. The nitrofuran and carboxamide functional groups enhance its solubility and biological interaction potential.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Tricyclic Core : Initial reactions focus on creating the tricyclic structure through cyclization processes.
  • Functionalization : Subsequent steps introduce the nitrofuran and carboxamide groups via electrophilic substitution reactions.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate the activity of various enzymes and receptors through binding interactions that alter cellular pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens including bacteria and fungi. In vitro studies have demonstrated effective inhibition of growth for several strains.

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The compound's mechanism involves the generation of reactive oxygen species (ROS), leading to cell death.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 10 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Activity : In vitro tests on human breast cancer cells indicated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration), highlighting its potential as an anticancer therapeutic.

Comparative Analysis

CompoundStructureBiological ActivityUnique Features
N-{10,13-dioxa-4-thia...Tricyclic with nitrofuranAntimicrobial & anticancerHigh ROS generation
Similar Compound ASimilar tricyclicModerate antimicrobialLower ROS generation
Similar Compound BDifferent core structureLimited activityUnique binding affinity

Q & A

Q. Example Observations :

  • Torsion Angle (C5–N6–C7–S4): Flexibility (±15°) correlates with reduced antimicrobial activity in nitrofuran derivatives .

Advanced: What experimental and computational methods resolve discrepancies in spectroscopic assignments?

Methodological Answer:

  • NMR/IR Cross-Validation : Compare experimental 1^1H/13^13C NMR shifts (e.g., DMSO-d₆) with DFT-calculated (B3LYP/6-311+G(d,p)) chemical shifts .
  • Crystallographic Benchmarking : Use X-ray-derived bond lengths to calibrate computational models (e.g., incorrect NO₂ torsional angles in DFT vs. crystal data) .

Q. Case Study :

  • A conflicting 1^1H NMR signal at δ 7.8 ppm was resolved via NOESY, confirming proximity of the nitrofuran and tricyclic aromatic protons .

Basic: Which spectroscopic techniques are critical for characterization?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = 465.6 for C₁₉H₁₉N₃O₅S₃) .
  • FT-IR : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹) .
  • Multinuclear NMR : Assign all protons and carbons, focusing on the nitrofuran (δ 8.2 ppm, H-3) and tricyclic NH (δ 10.1 ppm) .

Advanced: How can Bayesian optimization improve synthesis yield?

Methodological Answer:

  • Design of Experiments (DoE) : Screen variables (temperature, catalyst loading, solvent ratio) using a fractional factorial design .
  • Algorithmic Tuning : Apply Bayesian optimization to iteratively maximize yield based on prior reaction data (e.g., 15–20% yield improvement in nitrofuran coupling) .

Q. Optimization Workflow :

Define parameter space (e.g., 60–100°C, 1–5 mol% catalyst).

Run 10–15 initial experiments.

Update model to predict high-yield conditions.

Validate experimentally.

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • HPLC-MS Stability Assay : Incubate in PBS (pH 7.4, 37°C) and monitor degradation products over 24h .
  • Cyclic Voltammetry : Assess redox stability of the nitrofuran group (peak potential ~-0.5 V vs. Ag/AgCl) .
  • Microsomal Metabolism : Use liver microsomes to identify cytochrome P450-mediated oxidation sites .

Basic: How is the sulfur atom’s position in the tricyclic system confirmed?

Methodological Answer:

  • Anomalous X-ray Diffraction : Exploit sulfur’s high electron density for phase determination in SHELXD .
  • EDX Spectroscopy : Energy-dispersive X-ray mapping of single crystals to localize sulfur .

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